Chloro(methyl)diphenylsilane

Catalog No.
S596381
CAS No.
144-79-6
M.F
C13H13ClSi
M. Wt
232.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(methyl)diphenylsilane

CAS Number

144-79-6

Product Name

Chloro(methyl)diphenylsilane

IUPAC Name

chloro-methyl-diphenylsilane

Molecular Formula

C13H13ClSi

Molecular Weight

232.78 g/mol

InChI

InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

OJZNZOXALZKPEA-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synonyms

chloromethyldiphenylsilane, CMDPS, diphenylmethylchlorosilane

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synthesis and characterization:

Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a silicon-based organochlorine compound. It is a colorless liquid with a characteristic odor. DPMSCl can be synthesized through various methods, including the reaction of dichloromethylsilane with diphenylmercury or the Grignard reaction of chloromethyldiphenylsilane with magnesium metal [].

Researchers often characterize DPMSCl using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Applications in organic synthesis:

DPMSCl serves as a valuable reagent in organic synthesis due to its reactivity towards various functional groups. Its applications include:

  • Protecting group for alcohols: DPMSCl can be used to protect hydroxyl groups in alcohols by converting them into silyl ethers. These silyl ethers are stable under various reaction conditions and can be easily cleaved later using specific reagents to regenerate the free alcohols [].
  • Synthesis of silylated compounds: DPMSCl reacts with various nucleophiles, such as amines, enolates, and Grignard reagents, to form silylated derivatives. These silylated compounds often possess unique properties compared to their non-silylated counterparts and find applications in organic synthesis and materials science [].
  • Cross-coupling reactions: DPMSCl can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling, to form new carbon-carbon bonds. These reactions offer efficient methods for constructing complex organic molecules [, ].

Chloro(methyl)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two phenyl groups, a methyl group, and a chlorine atom. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. Its chemical formula is C13_{13}H13_{13}ClSi, and it is typically encountered as a colorless to pale yellow liquid.

CMPDS itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with specific biological activities.

CMPDS is a corrosive and toxic compound. Here are some safety concerns:

  • Skin and eye contact: Can cause severe burns and eye damage [].
  • Inhalation: Can irritate the respiratory system [].
  • Flammability: Not flammable but can react with water to produce flammable hydrogen gas [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling CMPDS [].
  • Work in a well-ventilated area [].
  • Store in a cool, dry place away from moisture and strong bases [, ].

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, chloro(methyl)diphenylsilane can hydrolyze to form silanol compounds.
  • Polymerization: It can act as a precursor in the synthesis of siloxane polymers through reactions with other silanes or siloxanes.

These reactions often follow complex pathways influenced by reaction conditions such as temperature and solvent type

Chloro(methyl)diphenylsilane can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of diphenylmethylsilane using chlorine gas under controlled conditions.
  • Grignard Reaction: By reacting diphenylsilane with methylmagnesium chloride followed by chlorination, chloro(methyl)diphenylsilane can be obtained.
  • Hydrosilylation: The reaction of chloromethylphenylsilane with alkenes or alkynes under catalysis can also yield this compound.

Each method has its advantages regarding yield and purity, influencing the choice depending on the intended application

Chloro(methyl)diphenylsilane has various applications:

  • Silicone Production: It serves as a precursor for silicone polymers used in sealants, adhesives, and coatings.
  • Surface Modification: The compound can modify surfaces to enhance hydrophobicity or adhesion characteristics.
  • Intermediate in Organic Synthesis: It acts as an important intermediate in synthesizing more complex organosilicon compounds.

These applications leverage its unique chemical properties and reactivity

Chloro(methyl)diphenylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
DiphenylmethylsilaneTwo phenyl groups and one methyl groupLacks chlorine; more stable
Chloro(dimethyl)silaneTwo methyl groups and one chlorineMore reactive due to two methyl groups
PhenyltrimethoxysilaneOne phenyl group and three methoxy groupsSoluble in organic solvents; used in coatings

Chloro(methyl)diphenylsilane is unique due to its combination of both chlorinated and aromatic functionalities, which influence its reactivity and applications in materials science compared to its analogs

Physical Description

Liquid

Boiling Point

295.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

144-79-6

Wikipedia

Chlorodiphenylmethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Benzene, 1,1'-(chloromethylsilylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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